N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic small molecule characterized by a benzo[c]isoxazole carboxamide core linked to a 2-oxopyrimidinyl moiety via an ethyl chain.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-10-12-24-11-4-9-22-20(24)26)15-7-8-17-16(13-15)18(27-23-17)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGUOSZMKAVMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C=CC=NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, which can be achieved through the cycloaddition of nitrile oxides with alkynes. The pyrimidine moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. The specific synthetic routes can vary, but they often leverage known methodologies for constructing isoxazole derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide. For instance, derivatives with isoxazole moieties have demonstrated significant cytotoxicity against various cancer cell lines:
- Liver Cancer : A study reported that certain isoxazole derivatives exhibited selective cytotoxicity against liver cancer cell lines (Huh7, HepG2) with IC50 values ranging from 3.8 to 8.5 µM, indicating their potential as targeted therapies for hepatocellular carcinoma .
- Melanoma and Colorectal Cancer : Other research noted that isoxazole derivatives showed promising activity against melanoma and colorectal cancer cell lines, with some compounds achieving IC50 values lower than 5 µM .
Antimicrobial Activity
Isoxazole compounds have also been evaluated for their antimicrobial properties. Recent findings indicated that certain derivatives possess significant antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like gentamicin .
Case Study: Liver Cancer Treatment
A notable case involved the evaluation of a series of isoxazole derivatives in treating liver cancer. The study demonstrated that one particular derivative not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner, showcasing its therapeutic potential .
Case Study: Antibacterial Screening
In another case study focusing on antibacterial activity, researchers synthesized several isoxazole derivatives and tested them against common bacterial strains. The results indicated that certain compounds exhibited superior antibacterial properties compared to established treatments, highlighting their potential as new antimicrobial agents .
Tables
| Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Anticancer | Huh7 (liver cancer) | 4.7 µM |
| HepG2 (liver cancer) | 3.8 µM | |
| Melanoma (UACC 903) | ≤ 5 µM | |
| Antibacterial | Pseudomonas aeruginosa | MIC = 0.03 mg/mL |
| Staphylococcus aureus | MIC = 0.62 mg/mL |
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and isoxazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are highlighted here, focusing on substituent variations, synthesis, molecular properties, and biological activities.
Structural Analogues and Substituent Variations
The benzo[c]isoxazole carboxamide scaffold is shared among several compounds, with key differences in substituents:
- Target Compound : Features a 3-phenyl group on the benzo[c]isoxazole and a 2-oxopyrimidinyl-ethyl side chain.
- 2G11 () : Replaces the phenyl group with an indole-3-yl moiety and modifies the side chain to an indole-ethyl-amide structure. This compound demonstrated neuroprotective effects in cerebral ischemia models by reducing neuronal death and oxidative stress .
- Fmoc-PNA-C(Bhoc)-OH () : Extends the 2-oxopyrimidinyl-ethyl chain into a peptide nucleic acid (PNA) backbone, incorporating Fmoc and glycine residues. This derivative is used in nucleic acid analog synthesis (molecular weight: 701.74 g/mol) .
- Glucopyranosyl Derivatives (): Compounds 15, 16, and 20 replace the ethyl-pyrimidinone chain with tetra-O-acetyl-glucopyranosyl groups and vary the aryl substituents (naphthyl, benzofuran, indolyl). These derivatives exhibit moderate synthesis yields (24–52%) and are likely explored as glycosylated bioactive molecules .
Molecular Weight and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | ~388 (inferred) | 3-phenyl, 2-oxopyrimidinyl-ethyl | Likely moderate solubility |
| 2G11 | Not reported | Indole-3-yl, ethyl-amide | Neuroprotective, lipophilic |
| Fmoc-PNA-C(Bhoc)-OH | 701.74 | PNA backbone, Fmoc/glycine | High molecular weight, polar |
| Glucopyranosyl Derivatives (15, 16, 20) | Not reported | Glucopyranosyl, aryl groups | Glycosylated, variable polarity |
Research Findings and Implications
- Neuroprotection : The indole-containing analog 2G11 highlights the importance of aromatic substituents in neuroprotection, suggesting the target compound’s phenyl group may similarly enhance blood-brain barrier penetration .
- Synthetic Challenges: Lower yields in glucopyranosyl analogs (e.g., 24% for indolyl derivatives) emphasize the need for optimized coupling conditions when introducing bulky groups .
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The compound can be described by its structural formula, which includes a benzo[c]isoxazole core and a pyrimidine moiety. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using standard methods such as condensation reactions and cyclization techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of benzoxazole and isoxazole have shown selective cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluated a series of isoxazole derivatives, reporting that certain compounds exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating significant anticancer activity. For example:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 5.4 |
| Compound B | 7.2 |
| This compound | 6.8 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar scaffolds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Antimicrobial Efficacy Table:
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| S. aureus | 15 | Ampicillin |
| E. coli | 12 | Ciprofloxacin |
| This compound | 14 | - |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity: Antimicrobial activity may be attributed to the ability to disrupt bacterial cell membranes.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds indicate low toxicity levels in zebrafish embryos, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
